molecular formula C13H17N3O3S B2421576 N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1798544-53-2

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2421576
CAS No.: 1798544-53-2
M. Wt: 295.36
InChI Key: FVNRCTNEKFCEBJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the furan ring, which can be synthesized from furfural, a biomass-derived compound . The furan ring is then functionalized to introduce the methoxyethyl group. The thiadiazole ring is synthesized separately, often through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones . Finally, the two moieties are coupled together under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiadiazole ring can produce amines .

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-3-5-9-12(20-16-15-9)13(17)14-8-11(18-2)10-6-4-7-19-10/h4,6-7,11H,3,5,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNRCTNEKFCEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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